2-Ethyl-9,10-dihydroanthracene-9,10-diol
CAS No.: 2026-28-0
Cat. No.: VC17606869
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2026-28-0 |
---|---|
Molecular Formula | C16H16O2 |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 2-ethyl-9,10-dihydroanthracene-9,10-diol |
Standard InChI | InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3 |
Standard InChI Key | BCOIBXZDUNKNNS-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Ethyl-9,10-dihydroanthracene-9,10-diol (C₁₆H₁₆O₂) consists of an anthracene backbone with hydroxyl groups at positions 9 and 10 and an ethyl substituent at position 2 (Figure 1). The planar anthracene system enables π-π interactions, while the hydroxyl and ethyl groups introduce steric and electronic modifications that influence reactivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₆O₂ | |
Molecular Weight | 240.297 g/mol | |
Exact Mass | 240.115 Da | |
LogP (Partition Coeff.) | 2.725 | |
PSA (Polar Surface Area) | 40.46 Ų |
Isomeric Considerations
A related compound, 1-ethyl-9,10-dihydroanthracene-9,10-diol (CAS 67923-88-0), shares the same molecular formula but differs in ethyl substitution position. Comparative data reveal distinct physicochemical profiles:
Table 2: Isomeric Comparison
Property | 2-Ethyl Isomer | 1-Ethyl Isomer |
---|---|---|
Density | N/A | 1.245 g/cm³ |
Boiling Point | N/A | 438°C |
Flash Point | N/A | 212.4°C |
Synthesis and Derivatization Pathways
Core Synthetic Strategies
The synthesis of 2-ethyl-9,10-dihydroanthracene-9,10-diol typically involves:
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Diels-Alder Cyclization: Anthracene derivatives are constructed via cycloaddition of dienes and quinones, followed by functionalization .
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Hydroxylation: Electrophilic aromatic substitution or oxidative methods introduce hydroxyl groups to the anthracene core .
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Alkylation: Ethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution .
Advanced Functionalization
Recent work by Furlong (2003) demonstrates the utility of anthracene-9,10-diols in synthesizing sulfur-containing heterocycles. For example, reacting 1,4-dihydroxyanthracene-9,10-dione with thiols in the presence of boric acid yields phenothiazine-dione hybrids . Such methodologies could be adapted for 2-ethyl derivatives to create materials with tailored optoelectronic properties .
Physicochemical and Spectroscopic Properties
Thermal Stability
While thermal decomposition data for the 2-ethyl isomer remain unreported, the 1-ethyl analogue exhibits a boiling point of 438°C and flash point of 212.4°C, suggesting moderate thermal stability .
Solubility and Reactivity
The compound’s LogP of 2.725 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran. The hydroxyl groups confer acidity (pKa ~10–12), enabling deprotonation for further functionalization .
Applications in Catalysis and Materials Science
Catalytic Activity
Feng et al. (2010) utilized 2-ethylanthrahydroquinone derivatives as ligands in transition-metal catalysts for oxidation reactions, achieving high selectivity in epoxidation processes . The ethyl group enhances steric hindrance, stabilizing active metal centers .
Materials Development
Dihydroxyanthracenes serve as precursors for conductive polymers and organic semiconductors. Substitution at the 2-position modulates bandgap energies, as demonstrated in computational studies of analogous compounds .
Safety data sheets (MSDS) are currently unavailable, necessitating precautionary handling under standard aromatic compound protocols.
Future Directions
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